1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzoyl group, a nitrophenyl group, and a trifluoromethyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Preparation of 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine: This intermediate can be synthesized by reacting 4-nitro-2-(trifluoromethyl)aniline with piperazine in the presence of a suitable solvent such as ethanol.
Coupling reaction: The final step involves the reaction of 3-chlorobenzoyl chloride with 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine in the presence of a base such as triethylamine to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency.
Chemical Reactions Analysis
1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acidic or basic aqueous solutions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group and trifluoromethyl group are known to influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can be compared with other piperazine derivatives, such as:
1-benzoyl-4-[4-nitrophenyl]piperazine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(3-chlorobenzoyl)-4-phenylpiperazine: Lacks the nitro group, which may influence its interactions with biological targets.
1-(3-chlorobenzoyl)-4-[4-methylphenyl]piperazine: Contains a methyl group instead of a nitro group, which may alter its chemical and biological properties.
The presence of the nitro and trifluoromethyl groups in this compound makes it unique and may contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O3/c19-13-3-1-2-12(10-13)17(26)24-8-6-23(7-9-24)16-5-4-14(25(27)28)11-15(16)18(20,21)22/h1-5,10-11H,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDFTIWUVTUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.